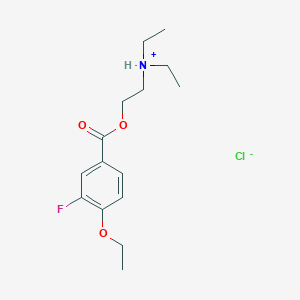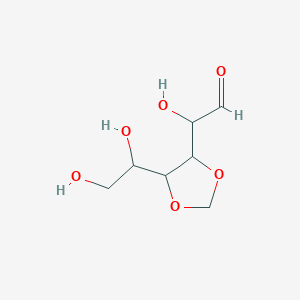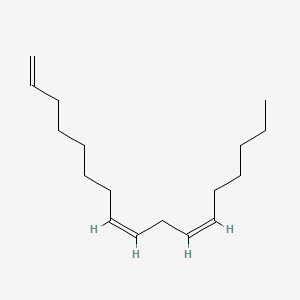
(Z,Z)-Heptadeca-1,8,11-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-Heptadeca-1,8,11-triene is a hydrocarbon with the molecular formula C17H30. It is a linear chain of seventeen carbon atoms with three double bonds located at the 1, 8, and 11 positions, all in the Z (cis) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z,Z)-Heptadeca-1,8,11-triene can be synthesized through various organic synthesis methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the compound can be produced through catalytic hydrogenation of unsaturated fatty acids. This process involves the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: (Z,Z)-Heptadeca-1,8,9-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the fully saturated heptadecane.
Substitution: Halogenated derivatives of the compound are formed.
Scientific Research Applications
(Z,Z)-Heptadeca-1,8,11-triene has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
(Z,Z)-Heptadeca-1,8,11-triene is similar to other polyunsaturated fatty acids such as linoleic acid and arachidonic acid. its unique feature is the presence of three double bonds in the Z configuration, which distinguishes it from other PUFAs. This structural difference can lead to different biological activities and applications.
Comparison with Similar Compounds
Linoleic acid (C18:2)
Arachidonic acid (C20:4)
Alpha-linolenic acid (C18:3)
Properties
CAS No. |
56134-03-3 |
|---|---|
Molecular Formula |
C17H30 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
(8Z,11Z)-heptadeca-1,8,11-triene |
InChI |
InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,12,14-15,17H,1,4-11,13,16H2,2H3/b14-12-,17-15- |
InChI Key |
XFZBIINLEPBMDY-NERFDCTISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCC=C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
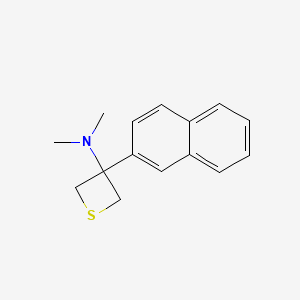
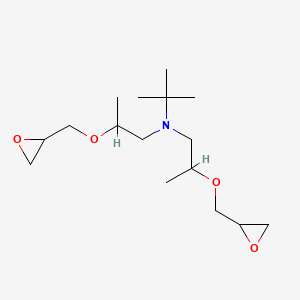
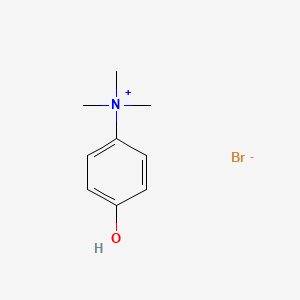
![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)
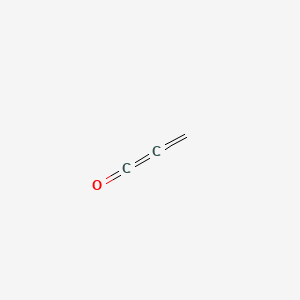
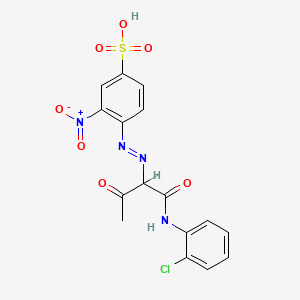


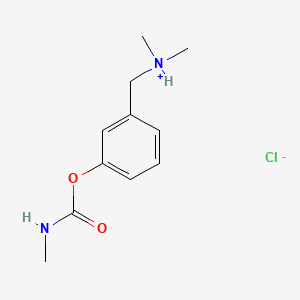
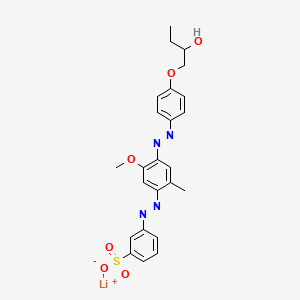
![2-[(2,2-Dimethoxyethyl)sulfanyl]pyridine](/img/structure/B15346463.png)
